Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a pyrrole ring fused with a pyridine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)- typically involves multi-step organic reactions. The starting materials often include substituted pyrroles and pyridines, which undergo a series of reactions such as alkylation, cyclization, and functional group transformations.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study these effects to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its interactions with biological targets can be optimized to enhance efficacy and reduce side effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolo(3,4-c)pyrrole derivatives
- Pyridine-containing compounds
- Piperazine derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
151792-74-4 |
---|---|
Molecular Formula |
C15H14O4S |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1,4-benzoxathiin-6-ol |
InChI |
InChI=1S/C15H14O4S/c1-18-12-4-2-9(6-11(12)17)14-8-20-15-7-10(16)3-5-13(15)19-14/h2-7,14,16-17H,8H2,1H3 |
InChI Key |
JUHSFDMWJWDIMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CSC3=C(O2)C=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.